molecular formula C19H16O5 B2841611 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 210361-49-2

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2841611
CAS No.: 210361-49-2
M. Wt: 324.332
InChI Key: KPNNEYUVELQBRA-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.332. The purity is usually 95%.
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Scientific Research Applications

Environmental Presence and Impact

Parabens, which share a structural resemblance to the given compound by containing benzylidene elements, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs and have been identified as weak endocrine disrupter chemicals. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their ubiquity in surface water and sediments points to the continuous introduction into the environment due to consumption of paraben-based products. Studies suggest the need for further research to understand the environmental impact and toxicity of chlorinated by-products formed from reactions of parabens with free chlorine, highlighting an area where similar compounds could be studied for their environmental behavior and degradation processes (Haman et al., 2015).

Antioxidant Activity

Research on determining antioxidant activity of compounds highlights the importance of such studies in various fields, including food engineering, medicine, and pharmacy. The discussed methods, such as ORAC and FRAP tests, provide insights into the antioxidant capacity of complex samples, a research aspect that could be applicable to studying the antioxidant properties of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate and related compounds (Munteanu & Apetrei, 2021).

Organic Pollutant Degradation

The treatment of organic pollutants using redox mediators in the presence of oxidoreductive enzymes represents an innovative approach to remediate or degrade various organic pollutants present in wastewater. This method shows potential for the degradation of recalcitrant compounds, suggesting a possible application area for similar compounds in environmental remediation efforts (Husain & Husain, 2007).

Safety and Toxicological Assessment

The safety assessment of propyl paraben, a compound structurally related to the one , focuses on its use as an antimicrobial preservative and its overall toxicological profile. Understanding the absorption, metabolism, and excretion of such compounds, alongside their acute and chronic toxicity levels, offers valuable insights into the safety considerations necessary when dealing with similar chemical compounds in pharmaceutical and cosmetic applications (Soni et al., 2001).

Properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-18(20)23-14-7-8-15-16(11-14)24-17(19(15)21)10-12-5-4-6-13(9-12)22-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNEYUVELQBRA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.